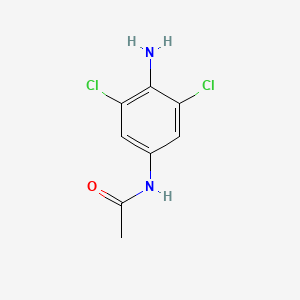

N-(4-氨基-3,5-二氯苯基)乙酰胺

描述

Synthesis Analysis

Synthesis of compounds similar to n-(4-Amino-3,5-dichlorophenyl)acetamide typically involves reactions that introduce the acetamide group to the aromatic ring, which may already contain amino and chloro substituents. For instance, N-phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized through the reaction of 4-chlorophenol on N-phenyl dichloroacetamide, using anhydrous potassium carbonate in tetrahydrofuran (THF) as the solvent under optimized conditions (Tao Jian-wei, 2009)(Tao Jian-wei, 2009).

Molecular Structure Analysis

The molecular structure of related compounds often features intermolecular and intramolecular hydrogen bonding, which influences their crystal packing and overall stability. For example, compounds like 2-Chloro-N-(3,5-dichlorophenyl)acetamide exhibit molecular skeletons that are essentially planar, with the molecules in the crystal structure stabilized by N—H⋯O and N—H⋯Cl intermolecular hydrogen bonds (B. Gowda, S. Foro, H. Fuess, 2008)(B. Gowda, S. Foro, H. Fuess, 2008).

Chemical Reactions and Properties

Chemical reactions involving compounds like n-(4-Amino-3,5-dichlorophenyl)acetamide often involve interactions with other molecules through their functional groups, leading to various chemical transformations. For example, substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides show evidence of intra- and intermolecular hydrogen bonds in solution, impacting their reactivity and stability (T. Romero, Angela Margarita, 2008)(T. Romero, Angela Margarita, 2008).

Physical Properties Analysis

The physical properties of such compounds are often influenced by their molecular structure and the nature of their intermolecular interactions. The crystallization and solid-state properties, including melting points and solubility, are determined by these interactions and the overall molecular conformation.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are significantly influenced by the presence of functional groups and the overall molecular structure. Studies on similar compounds, such as the spectroscopic analysis and theoretical investigation of 2-Chloro-N-(2,4-dinitrophenyl) acetamide, provide insights into these aspects through their intramolecular H-bonding and intermolecular interactions (P. Jansukra et al., 2021)(P. Jansukra et al., 2021).

科学研究应用

抗微生物活性

已合成N-(4-氨基-3,5-二氯苯基)乙酰胺衍生物,并对其针对各种微生物的抗微生物活性进行了筛选。合成过程涉及与硫代乙酸、氯乙酰氯和三乙胺的反应,并使用各种光谱数据确认了化合物的结构。这些化合物显示出显著的抗微生物性能 (Mistry, Desai, & Intwala, 2009)。

合成和结构分析

该化合物已参与合成各种化学结构,如噻唑烷酮和乙酰胺衍生物。对这些衍生物的结构分析,包括元素分析和红外、核磁共振和质谱数据等光谱方法,对于确定这些合成化合物的性质和潜在应用至关重要 (Mistry et al., 2009)。

量子化学计算

已对N-(4-氨基-3,5-二氯苯基)乙酰胺及其衍生物进行了量子化学计算,以研究它们的构象、振动光谱、电子性质和热力学性质。这些研究采用密度泛函理论等技术,为分子的反应性、稳定性和潜在应用提供了见解 (Choudhary, Agarwal, Gupta, & Tandon, 2014)。

潜在杀虫剂性质

一些N-(4-氨基-3,5-二氯苯基)乙酰胺的衍生物已被表征为潜在的杀虫剂。采用X射线粉末衍射法确定它们的结构性质,这对于了解它们作为杀虫剂的有效性和安全性至关重要 (Olszewska, Tarasiuk, & Pikus, 2009)。

安全和危害

属性

IUPAC Name |

N-(4-amino-3,5-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c1-4(13)12-5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRLPYQRPGYTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C(=C1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70288338 | |

| Record name | N-(4-Amino-3,5-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(4-Amino-3,5-dichlorophenyl)acetamide | |

CAS RN |

7402-53-1 | |

| Record name | 4-Amino-3,5-dichloroacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007402531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC55343 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Amino-3,5-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-3,5-DICHLOROACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BFQ5C2UH2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B1267665.png)

![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)

![4-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1267690.png)